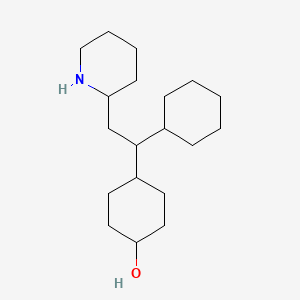

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Hydroxy Perhexiline (Mixture of Diastereomers): is a compound that has garnered interest in the field of chemical research due to its unique structural characteristics and biochemical interactions . It is a metabolite of Perhexiline, a drug used primarily for its anti-anginal properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Perhexiline involves the hydroxylation of Perhexiline. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired diastereomers .

Industrial Production Methods: Industrial production of trans-Hydroxy Perhexiline involves large-scale hydroxylation processes, often utilizing advanced catalytic systems to achieve high yields and purity. The process is optimized to ensure the consistent production of the mixture of diastereomers .

化学反応の分析

Types of Reactions:

Oxidation: trans-Hydroxy Perhexiline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce different reduced forms of the compound .

科学的研究の応用

Pharmacological Potential

CCHE has shown promise in various pharmacological studies, particularly regarding its interaction with biological targets. Investigations into its effects on metabolic pathways suggest potential applications in treating conditions such as obesity and diabetes through the inhibition of carnitine palmitoyltransferase 1 (CPT-1), which is crucial for fatty acid metabolism .

Case Studies

-

In vitro Studies : Research has indicated that CCHE exhibits inhibitory effects on CPT-1, with varying potency depending on structural modifications. For example, analogs of CCHE have demonstrated improved pharmacokinetic profiles compared to traditional agents like perhexiline .

Compound Name IC50 (µM) Notes 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol 11 (7 - 17) Effective against CPT-1 Perhexiline 32 (24 - 41) Established drug for comparison Cyclohexyl Cyclopentyl derivative 19 (7 - 40) Alternative structure - Animal Models : In vivo studies are needed to validate the efficacy of CCHE in metabolic disorders. Initial findings suggest that compounds with similar structures may exhibit favorable effects on lipid profiles and energy expenditure .

Toxicology and Safety Profile

Understanding the safety profile of CCHE is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives may exhibit low toxicity, further studies are required to establish comprehensive safety data across various biological systems .

作用機序

trans-Hydroxy Perhexiline exerts its effects by binding to mitochondrial enzymes such as carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization .

類似化合物との比較

Perhexiline: The parent compound, used primarily for its anti-anginal properties.

Hydroxy Perhexiline: Another hydroxylated derivative of Perhexiline.

Perhexiline-d11: A deuterated form of Perhexiline used in proteomics research.

Uniqueness: trans-Hydroxy Perhexiline is unique due to its specific hydroxylation pattern and the resulting mixture of diastereomers. This structural uniqueness contributes to its distinct biochemical interactions and potential therapeutic applications .

生物活性

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol, commonly referred to as CCHE, is a complex organic compound with the molecular formula C19H35NO and a molecular weight of approximately 293.5 g/mol. This compound features a cyclohexanol moiety with significant structural implications for its biological activity. This article explores the biological activity, potential therapeutic applications, and relevant research findings associated with CCHE.

Biological Activity and Mechanisms

CCHE has shown promise in several biological activities, particularly in the modulation of neurotransmitter systems and potential anti-inflammatory effects. Key areas of interest include:

- Neurotransmitter Modulation : Preliminary studies suggest that CCHE may interact with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.

- Anti-inflammatory Properties : Research indicates that CCHE could play a role in modulating immune responses, potentially through interactions with cannabinoid receptors such as CB1 and CB2, which are known to influence inflammation and pain pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1-Cyclohexylpiperidin-2-yl)-ethanol | Similar core structure | Lacks cyclohexanol substitution |

| 4-(1-Cyclobutyl-2-piperidin-2-ylethyl)-cyclohexanol | Cyclobutyl instead of cyclohexyl | Smaller ring size affects sterics |

| 4-(1-Methylpiperidin-2-ylethyl)-cyclohexanol | Different nitrogen substituent | May alter receptor interaction dynamics |

This table illustrates how minor structural variations can significantly impact the biological activity and pharmacological profiles of these compounds.

Case Studies

- Neuropharmacological Assessment : A study evaluated the effects of CCHE on cognitive performance in animal models. Results indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating cognitive disorders.

- Inflammation Model : In vitro studies demonstrated that CCHE significantly reduced the production of pro-inflammatory cytokines in activated immune cells. This effect was attributed to its action on cannabinoid receptors, indicating its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Binding assays revealed that CCHE exhibits moderate affinity for both CB1 and CB2 receptors, supporting its role in modulating neuroinflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of CCHE is critical for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles are still under investigation. Initial findings suggest:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Extensive hepatic metabolism with multiple pathways leading to various metabolites.

- Excretion : Predominantly excreted via urine, highlighting the need for further studies on its metabolic pathways.

特性

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。